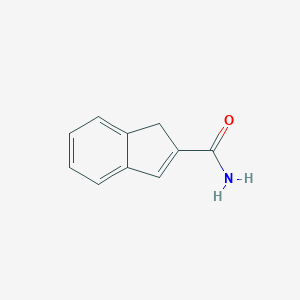

1H-Indene-2-carboxamide

Description

Significance of Indene (B144670) Derivatives in Chemical Sciences

Indene and its derivatives are a significant class of compounds in the chemical sciences due to their versatile applications. ontosight.airesearchgate.net They are crucial building blocks in the synthesis of a wide range of organic molecules and materials. ontosight.ai In materials science, indene derivatives are utilized in the production of polymers, dyes, and materials with unique electronic and optical properties. ontosight.ai They also serve as ligands for metal complexes in organometallic chemistry and have applications in the development of photovoltaic solar cells and fluorescent materials. researchgate.netscispace.com

The indene framework is a common structural motif in many biologically active natural products and synthetic compounds. wikipedia.orgresearchgate.net This has made them particularly important in medicinal chemistry and drug discovery. ontosight.ai Researchers have explored indene derivatives for their potential anti-inflammatory, antioxidant, anticancer, antimicrobial, and neuroprotective properties. ontosight.aiontosight.ai For instance, certain indene analogues have been investigated as inhibitors of enzymes like succinate (B1194679) dehydrogenase and acetylcholinesterase, which are implicated in various diseases. acs.orgresearchgate.net

Historical Context of 1H-Indene-2-carboxamide in Organic Synthesis Research

The exploration of indene chemistry dates back to its initial isolation from coal tar. wikipedia.org However, focused research on specific derivatives like this compound is a more recent development, driven by the broader interest in the pharmacological potential of the indene scaffold. The synthesis of indene derivatives has evolved significantly over time, with numerous methods being developed to construct and functionalize the indene ring system. These methods often involve intramolecular cyclizations and condensation reactions. scispace.commdpi.com

A notable area of research has been the synthesis of various carboxamide derivatives of indene. For example, a study in 2016 detailed the synthesis of a series of 5,6-dimethoxy-1H-indene-2-carboxamides. tandfonline.comnih.gov This synthesis involved a multi-step process starting from 3-(3,4-dimethoxy-phenyl)-propionic acid, which was converted to the corresponding indanone and subsequently to the target carboxamides. tandfonline.com Another synthetic approach involves the reaction of 1-indanone (B140024) with methylamine (B109427) to produce N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide. The development of such synthetic routes has been crucial for enabling the exploration of the biological activities of these compounds.

Overview of Research Trajectories for this compound and its Analogues

Current research on this compound and its analogues is largely focused on their potential as therapeutic agents. A significant research trajectory is the investigation of their role as multi-targeted agents for neurodegenerative diseases like Alzheimer's. tandfonline.comnih.gov Studies have shown that certain 5,6-dimethoxy-1H-indene-2-carboxamide derivatives exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's disease treatment. tandfonline.comnih.govresearchgate.net Some of these compounds also inhibit the aggregation of amyloid-beta peptides, another hallmark of the disease. tandfonline.comnih.gov

Another important area of investigation is the development of indene-based compounds as inhibitors of succinate dehydrogenase (SDH) for potential use as fungicides in agriculture. acs.orgresearchgate.net For example, novel indene amino acid derivatives have been synthesized and evaluated for their SDH inhibitory activity. acs.orgresearchgate.net

Furthermore, the structural framework of this compound serves as a scaffold for the design and synthesis of new molecules with a wide range of potential biological activities. ontosight.ai Researchers continue to explore the synthesis of novel analogues with different substituents to understand structure-activity relationships and to optimize their pharmacological profiles. acs.orgtandfonline.com This includes computational studies, such as molecular docking and dynamics simulations, to predict the binding interactions of these compounds with their biological targets. researchgate.nettandfonline.com

Detailed Research Findings

Inhibitory Activity of 5,6-dimethoxy-1H-indene-2-carboxamide Derivatives

A study focused on a series of synthesized 5,6-dimethoxy-1H-indene-2-carboxamide derivatives revealed their potential as inhibitors of cholinesterases and amyloid-beta aggregation. tandfonline.comnih.gov The inhibitory activities were measured and are presented in the table below.

| Compound | BuChE IC₅₀ (μM) | AChE IC₅₀ (μM) | Aβ₁₋₄₂ Aggregation Inhibition (%) |

| 20 | 1.08 | - | Remarkable |

| 21 | 1.09 | - | Remarkable |

| 16 | - | - | Remarkable |

| 22 | - | - | Remarkable |

| Data sourced from a 2016 study on multi-targeted anti-Alzheimer agents. tandfonline.comnih.gov |

Compounds 20 and 21 were identified as the most potent inhibitors of Butyrylcholinesterase (BuChE). tandfonline.comnih.gov Kinetic analysis of compound 20 indicated that it acts as a noncompetitive inhibitor of BuChE. tandfonline.com Furthermore, compounds 16 , 20 , 21 , and 22 demonstrated significant inhibition of amyloid-beta (Aβ₁₋₄₂) aggregation. tandfonline.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

16832-93-2 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1H-indene-2-carboxamide |

InChI |

InChI=1S/C10H9NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2,(H2,11,12) |

InChI Key |

OAQQLPVORBNWBV-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C=C1C(=O)N |

Canonical SMILES |

C1C2=CC=CC=C2C=C1C(=O)N |

Other CAS No. |

16832-93-2 |

Synonyms |

1H-indene-2-carboxamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1H-Indene-2-carboxamide Core Structures

The formation of the fundamental this compound structure can be achieved through several reliable synthetic pathways. These methods focus on efficiently constructing the amide functional group on the indene (B144670) scaffold.

Direct Amide Bond Formation Strategies

Direct amidation involves the coupling of an indene-2-carboxylic acid with an appropriate amine source. This is a common and effective strategy, often facilitated by coupling agents that activate the carboxylic acid for nucleophilic attack by the amine. A variety of reagents have been proven effective for this transformation. For instance, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt) is frequently used to promote the formation of the amide bond. acs.org In this process, HOBt acts as an additive to suppress side reactions and minimize racemization. Other activating systems, such as Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TCFH) in the presence of N-methylimidazole (NMI), have also been successfully employed for challenging amide bond formations in related heterocyclic systems. acs.org

Furthermore, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, serves as a powerful reagent for the direct amidation of a wide array of carboxylic acids and amines. organic-chemistry.org This method is noted for its mild reaction conditions and often allows for product purification through simple filtration without the need for aqueous workup or chromatography, which is particularly beneficial for sensitive substrates. organic-chemistry.org The synthesis of indole-2-carboxamides, a structurally related class of compounds, often utilizes coupling systems like EDC·HCl with HOBt and N,N-diisopropylethylamine (DIPEA), or EDC·HCl with 4-dimethylaminopyridine (B28879) (DMAP), highlighting the versatility of these reagents in forming amide bonds with heterocyclic carboxylic acids. nih.gov

Carbamoylation Approaches in Indene Chemistry

Carbamoylation refers to the introduction of the carbamoyl (B1232498) group (-CONH₂) onto a substrate. While specific examples detailing the direct carbamoylation of an indene precursor to yield this compound are not extensively documented in the provided context, the strategy is a known transformation in organic synthesis. researchgate.netresearchgate.net For example, processes like the carbamoylation of activated double bonds and carbamoylation-peroxidation of alkenes have been developed. researchgate.netbeilstein-journals.org These reactions typically involve a reactive carbamoylating agent that can be incorporated into a molecule. The application of such methods to the indene framework represents a potential, albeit less common, route to the target compound.

Conversion of Indene Carboxylic Acid Precursors

A classic and highly effective method for preparing carboxamides is through the conversion of a carboxylic acid precursor into a more reactive intermediate, such as an acyl chloride. This two-step approach circumvents the need for coupling agents by enhancing the electrophilicity of the carbonyl carbon. For instance, 1H-indene-2-acetic acid, a related compound, can be readily converted into its primary amide. The synthesis involves an initial reaction with thionyl chloride (SOCl₂) to form the intermediate acyl chloride. This reactive species is not isolated but is subsequently treated with ammonia (B1221849) (NH₃) to yield the final amide product. This robust method is broadly applicable and can be adapted for the synthesis of this compound from its corresponding carboxylic acid.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted 1H-indene-2-carboxamides often requires more elaborate, multi-step protocols to build the desired molecular architecture. These routes allow for the precise placement of various functional groups on the indene ring system.

Multi-step Synthesis Protocols for Specific Analogues (e.g., 5,6-Dimethoxy-1H-indene-2-carboxamides)

A well-documented example is the synthesis of a series of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives. tandfonline.comtandfonline.com This multi-step pathway begins with 3-(3,4-dimethoxy-phenyl)-propionic acid and proceeds through several key intermediates. tandfonline.comtandfonline.com

The synthetic sequence is as follows:

Acid Chloride Formation: The starting material, 3-(3,4-dimethoxy-phenyl)-propionic acid, is first converted to its corresponding acid chloride, 3-(3,4-dimethoxy-phenyl)-propionyl chloride, using oxalyl chloride. tandfonline.comtandfonline.com

Intramolecular Cyclization: The acid chloride undergoes a Friedel-Crafts acylation reaction in the presence of a Lewis acid like aluminum chloride (AlCl₃) to form the cyclic ketone, 5,6-dimethoxy-1-indanone (B192829). tandfonline.comtandfonline.com

Ester Formation: The indanone is then reacted with dimethylcarbonate in the presence of sodium hydride to introduce an ester group, yielding 5,6-dimethoxy-1-oxo-indane-2-carboxylic acid methyl ester. tandfonline.comtandfonline.com

Amide Formation: This keto-ester intermediate is subjected to microwave-assisted amidation with various substituted primary anilines to form 5,6-dimethoxy-1-oxo-indane-2-carboxamide derivatives. tandfonline.comtandfonline.com

Reduction and Dehydration: Finally, the ketone group in the 5,6-dimethoxy-1-oxo-indane-2-carboxamide is reduced using sodium borohydride (B1222165) (NaBH₄), and subsequent acid-catalyzed dehydration affords the target 5,6-dimethoxy-1H-indene-2-carboxamide derivatives. tandfonline.com

Table 1: Key Intermediates in the Synthesis of 5,6-Dimethoxy-1H-indene-2-carboxamides

| Compound Name | Structure | Role in Synthesis |

| 3-(3,4-dimethoxy-phenyl)-propionic acid | C₁₁H₁₄O₄ | Starting Material tandfonline.comtandfonline.com |

| 5,6-dimethoxy-1-indanone | C₁₁H₁₂O₃ | Cyclized Ketone Intermediate tandfonline.comtandfonline.com |

| 5,6-dimethoxy-1-oxo-indane-2-carboxylic acid methyl ester | C₁₃H₁₄O₅ | Keto-ester Intermediate tandfonline.comtandfonline.com |

| 5,6-dimethoxy-1-oxo-indane-2-carboxamide derivatives | Varies | Amide Precursors tandfonline.comtandfonline.com |

Construction of Secondary and Tertiary Amide Bridges

The construction of secondary and tertiary amides on the indene core involves reacting an indene-2-carboxylic acid or its ester equivalent with a primary or secondary amine, respectively. The synthesis of 5,6-dimethoxy-1H-indene-2-carboxamides provides a clear illustration of how a library of secondary amides can be generated. tandfonline.comtandfonline.com In this work, the 5,6-dimethoxy-1-oxo-indane-2-carboxylic acid methyl ester intermediate was reacted with a variety of ortho-, meta-, and para-substituted primary anilines. tandfonline.comtandfonline.com This reaction, often accelerated by microwave irradiation, efficiently produces a range of N-aryl substituted secondary amides prior to the final reduction and dehydration steps. tandfonline.comtandfonline.com

This approach allows for significant structural diversity in the final products. While the specific study focused on secondary amides from primary anilines, the methodology can be extended to the synthesis of tertiary amides by employing secondary amines as the nucleophile in the amidation step.

Table 2: Examples of Substituted Anilines Used for Secondary Amide Synthesis

| Aniline (B41778) Reactant | Resulting Carboxamide (Post-reduction/dehydration) | Reference |

| Aniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid phenylamide | tandfonline.com |

| 4-Fluoroaniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-fluoro-phenyl)-amide | tandfonline.com |

| 4-Chloroaniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | tandfonline.com |

| 4-Bromoaniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | tandfonline.com |

| 3-Fluoroaniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid (3-fluoro-phenyl)-amide | tandfonline.com |

Functionalization of the Indene Ring System

Functionalization of the indene structure is key to tuning its chemical and physical properties. This can be achieved through various reactions, including electrophilic substitutions and the direct introduction of functional groups.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The process involves the attack of an electrophile by the nucleophilic aromatic ring, proceeding through a carbocation intermediate known as a sigma complex. masterorganicchemistry.com This two-step mechanism begins with a slow, rate-determining step where the aromaticity is disrupted, followed by a fast deprotonation step that restores the aromatic system. masterorganicchemistry.com

The indene core is susceptible to such electrophilic attacks. vulcanchem.com While the carboxamide group at the 2-position is an electron-withdrawing group and deactivates the ring, it directs incoming electrophiles primarily to the 5- and 6-positions of the benzene (B151609) portion of the indene system. Reactions are often facilitated by catalysts, such as Lewis acids like iron(III) chloride (FeCl₃), which are used to generate potent electrophiles and promote the reaction with various substrates, including alkynes. organic-chemistry.org

Beyond electrophilic substitution, various strategies exist for introducing functional groups onto the indene scaffold. One prominent method involves building the indene ring from already functionalized precursors. For instance, a series of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives have been synthesized starting from 3-(3,4-dimethoxy-phenyl)-propionic acid. tandfonline.comtandfonline.com This precursor undergoes a ring-closure reaction using a Lewis acid like AlCl₃ to form 5,6-dimethoxy-1-indanone. tandfonline.com This indanone is then converted to an ester and subsequently reacted with various substituted primary anilines to yield a library of secondary amide derivatives. tandfonline.com

Another functionalization approach is the esterification of an indene carboxylic acid. The condensation of 1-hydroxy-1H-indene-2-carboxylic acid with various alcohols in the presence of a catalytic amount of para-toluenesulfonic acid (PTSA) effectively yields the corresponding esters.

The following table details a selection of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives synthesized by reacting the corresponding methyl ester with substituted anilines.

| Compound | Substituted Aniline Used | Yield (%) | Melting Point (°C) |

| 2 | p-toluidine | 67% | 204–207 |

| 7 | 4-chloroaniline | 71% | 222–224 |

| 8 | 4-bromoaniline | 70% | 228–230 |

| Data sourced from Koca et al. (2016) tandfonline.com |

Generation of Indene Amino Acid Derivatives

The indene scaffold can be incorporated into amino acid structures, creating conformationally restricted analogues of biological molecules. A multi-step synthesis has been developed to produce a series of indene amino acid derivatives. acs.org

The synthesis commences with 1,2-bis(bromomethyl)benzene (B41939) and ethyl isocyanoacetate to form ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate. acs.org This intermediate is then hydrolyzed under acidic conditions to convert the isocyano group into a primary amine, yielding the core amino ester, 2-amino-indene-2-carboxylic acid ethyl ester. acs.org Subsequently, this amino ester is condensed with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. acs.org The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for creating a variety of final amide derivatives through coupling with different substituted phenylhydrazines. acs.org

Synthetic Scheme for Indene Amino Acid Derivatives

| Step | Reactants | Key Intermediate/Product |

|---|---|---|

| 1 | 1,2-bis(bromomethyl)benzene, ethyl isocyanoacetate | ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate |

| 2 | Intermediate from Step 1, HCl | 2-amino-indene-2-carboxylic acid ethyl ester |

| 3 | Intermediate from Step 2, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | ethyl 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylate |

| 4 | Intermediate from Step 3, LiOH·H₂O | 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid |

| 5 | Intermediate from Step 4, Substituted phenylhydrazines | Final Indene Amino Acid Derivatives |

Data sourced from Hu et al. (2025) acs.org

Synthesis of 2-Amino-2,3-dihydro-1H-indene-5-carboxamide Analogues

Specific analogues, such as 2-amino-2,3-dihydro-1H-indene-5-carboxamides, have been designed and synthesized as selective discoidin domain receptor 1 (DDR1) inhibitors. sci-hub.se The synthetic strategy was devised to improve target specificity and spare other kinases, such as tropomyosin receptor kinases (Trks). sci-hub.senih.gov

The synthesis begins with a protected aminoindane ester, which undergoes a Buchwald-Hartwig amination reaction with 5-bromopyrimidine. nih.gov The resulting product is then coupled with various anilines to form the final carboxamide derivatives. nih.gov In this series, it was discovered that the stereochemistry at the 2-position of the indene ring is crucial for activity, with the (R)-isomer 7c showing significantly more potent inhibition of DDR1 (IC₅₀ value of 5.6 nM) compared to the (S)-isomer 7d (IC₅₀ value of 42.5 nM). sci-hub.se This difference was attributed to the (R)-isomer's ability to form a more favorable hydrogen bond with a key amino acid residue in the kinase's active site. sci-hub.se

| Compound | Description | DDR1 IC₅₀ (nM) |

| 7c | (R)-isomer | 5.6 |

| 7d | (S)-isomer | 42.5 |

| 7f | Representative compound | 14.9 |

| Data sourced from Deng et al. (2019) sci-hub.se |

Novel Synthetic Strategies and Methodological Advancements

The field of organic synthesis is constantly evolving, with new reactions being developed to construct complex molecules with high efficiency. The enol-Ugi reaction represents one such advancement that has been applied to indene-derived scaffolds.

Enol-Ugi Reactions for Indene-Derived Scaffolds

The enol-Ugi reaction is a powerful multicomponent condensation that provides a direct route to synthesizing β-enamine peptidomimetics. nih.gov This variant of the classical Ugi four-component reaction utilizes an enol as the acidic component. nih.govmdpi.com

Research has demonstrated the successful use of enols derived from five-membered cyclic amides, specifically an indandione derivative, in these reactions. unex.es In a typical procedure, the indandione-derived enol is reacted with an imine (e.g., (E)-N-benzyl-1-phenylmethanimine) and an isocyanide (e.g., cyclohexyl isocyanide) in methanol. unex.es This highly convergent process yields stable β-enaminoamide structures, confirmed through spectroscopic analysis. unex.esrsc.org The resulting enol-Ugi adducts show remarkable stability, and the modular nature of the reaction allows for the construction of diverse peptidomimetic scaffolds. nih.govunex.es

| Reactants | Product | Yield (%) |

| Indandione derivative (10), (E)-N-benzyl-1-phenylmethanimine (3a), cyclohexyl isocyanide (4a) | Enamine (11a) | 43% |

| Data sourced from Ramiro et al. (2024) unex.es |

Acid-Induced Intramolecular Cyclization Reactions

Acid-induced intramolecular cyclization is a cornerstone for constructing the indanone skeleton, which is a frequent precursor to indene systems. A primary example is the Friedel-Crafts acylation, where a suitably substituted phenylpropionyl chloride undergoes cyclization in the presence of a strong acid catalyst.

One established method involves the cyclization of 3-chloro-3',4'-dimethoxypropiophenone using an acid to produce 5,6-dimethoxy-1-indanone. quickcompany.in The efficiency of this reaction is dependent on the acid used, reaction temperature, and duration. quickcompany.in For instance, using sulfuric acid at temperatures between 55-59°C for approximately 8 hours can yield the desired indanone product. quickcompany.in Another pathway involves taking o-dimethyl ether as a raw material and reacting it with compounds such as 3-chloropropionyl chloride. This process proceeds through an initial Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation to form the five-membered ring of the indanone. google.com

A more specialized acid-induced cyclization has been reported for the synthesis of halogenated indenes. The cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols can produce 2,3-dibromo-1H-indene derivatives, which serve as versatile building blocks for more complex indene structures. researchgate.net

Carbonyl-Extrusion Reactions in Indene Derivatives

Carbonyl-extrusion reactions provide a strategic method for converting indanone intermediates into their corresponding indene derivatives. This transformation is synthetically useful for removing the carbonyl group when it is no longer required in the final target molecule. While decarbonylation of ketones can be challenging, it is a key step in certain synthetic routes. acs.org

In the synthesis of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives, a carbonyl-extrusion reaction was successfully employed. acs.org In this pathway, Boc-protected amino-indanone precursors were converted into their respective indene derivatives through a carbonyl-extrusion process before being deprotected to yield the desired indene intermediates. acs.org This step highlights the utility of removing the C1-carbonyl group from the indanone ring to achieve the final 1H-indene scaffold.

Buchwald-Hartwig Amination in Indene Systems

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com Its significance lies in its ability to create aryl amines from aryl halides under relatively mild conditions, tolerating a wide variety of functional groups. wikipedia.orgnumberanalytics.com The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by association of the amine, deprotonation, and finally, reductive elimination to yield the C-N coupled product and regenerate the catalyst. wikipedia.org

This reaction has been effectively applied in the synthesis of functionalized indene systems. For example, in a multi-step synthesis of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives, a key step involves the coupling of an amino-indene intermediate with 5-bromopyrimidine. acs.org This C-N bond formation is achieved via a Buchwald-Hartwig amination reaction, demonstrating the method's applicability to complex heterocyclic scaffolds attached to the indene core. acs.org

Key Intermediates in this compound Synthesis

The synthesis of this compound and its analogues relies on the preparation of several crucial intermediates. The following sections detail the formation of these key building blocks.

Preparation of 5,6-Dimethoxy-1-oxo-indane-2-carboxamide Derivatives

The synthesis of 5,6-dimethoxy-1-oxo-indane-2-carboxamide derivatives is a critical step toward obtaining functionalized indenes. A series of substituted phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone analogues have been synthesized and studied. nih.gov Furthermore, research has led to the successful synthesis of a series of 5,6-dimethoxy-1H-indene-2-carboxamides, which are direct derivatives of the target compound class. researchgate.net These syntheses often start from 5,6-dimethoxy-1-indanone and involve several steps to introduce the carboxamide functionality at the C2 position.

Synthesis of 3-(3,4-Dimethoxy-phenyl)-propionyl chloride

This acyl chloride is a vital precursor for constructing the dimethoxy-substituted indanone ring. Its synthesis is typically achieved from the corresponding carboxylic acid.

A common laboratory preparation involves reacting 3-(3,4-dimethoxyphenyl)propanoic acid with a chlorinating agent. rsc.orgmolaid.com For example, treatment of the acid with oxalyl chloride in a solvent like dichloromethane (B109758) at room temperature effectively converts the carboxylic acid to 3-(3,4-dimethoxyphenyl)propionyl chloride. rsc.orgmolaid.com The use of a catalytic amount of dimethylformamide (DMF) can facilitate this reaction. rsc.org

Table 1: Synthesis of 3-(3,4-Dimethoxy-phenyl)-propionyl chloride

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

| 3-(3,4-dimethoxyphenyl)propanoic acid | Oxalyl chloride, DMF (cat.) | Dichloromethane | 1 h | - | rsc.org |

| 3,4-dimethoxyphenyl-propionic acid | Oxalyl chloride | Dichloromethane | 19 h | 100% | molaid.com |

Formation of 5,6-Dimethoxy-1-indanone Intermediates

5,6-Dimethoxy-1-indanone is a cornerstone intermediate for many indene-based target molecules. quickcompany.inresearchgate.netchinjmap.com Its synthesis is most famously achieved through an intramolecular Friedel-Crafts reaction.

The process typically starts with a precursor like 3-(3,4-dimethoxyphenyl)propionyl chloride. google.com In the presence of a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, the acyl chloride undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring, yielding 5,6-dimethoxy-1-indanone. quickcompany.in An alternative, multi-step route begins with o-dimethyl ether, which undergoes Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by a subsequent intramolecular alkylation to furnish the indanone ring. google.com These methods provide reliable access to this key intermediate with good yields. quickcompany.ingoogle.com

Generation of 2-Isocyano-2,3-dihydro-1H-indene-2-carboxylate

A significant precursor in the synthesis of certain indene derivatives is ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate. acs.org The synthesis of this compound has been achieved through a cyclization reaction involving 1,2-bis(bromomethyl)benzene and ethyl isocyanoacetate. acs.org

The reaction is carried out in acetonitrile (B52724) (MeCN) with potassium carbonate (K₂CO₃) as the base. Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) is utilized as a phase-transfer catalyst. The heterogeneous mixture is heated under an argon atmosphere for an extended period to drive the reaction to completion. acs.org Following the reaction, the mixture is concentrated, redissolved in ethyl acetate (B1210297) (EtOAc), and washed to remove inorganic salts and other aqueous-soluble impurities. Purification by flash column chromatography yields the desired product as a white solid. acs.org

Table 1: Synthesis of Ethyl 2-Isocyano-2,3-dihydro-1H-indene-2-carboxylate

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2-bis(bromomethyl)benzene, Ethyl isocyanoacetate | K₂CO₃, TBAHS, MeCN, 70–80 °C, Ar, 16 h | Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate | 57.3% | acs.org |

Derivatization of 2-Amino-indene-2-carboxylic Acid Ethyl Ester

The isocyano group in ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate serves as a masked amino group. It can be readily converted to the corresponding primary amine, 2-amino-indene-2-carboxylic acid ethyl ester, through acid-catalyzed hydrolysis. acs.org This transformation is accomplished by stirring the isocyano compound in a mixture of ethyl acetate, absolute ethanol (B145695) (EtOH), and hydrochloric acid (HCl) at room temperature under an argon atmosphere. acs.org After the reaction, volatiles are removed, and the mixture is basified to a pH of 8–9 with saturated sodium bicarbonate (NaHCO₃) to liberate the free amine. The crude product, obtained as a colorless oil, is typically of high purity and can be used in subsequent steps without further purification. acs.org

This amino ester is a versatile intermediate for further derivatization, particularly for the formation of amides. For instance, it can undergo condensation with carboxylic acids like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to form more complex amide derivatives. acs.org This subsequent amide can then be hydrolyzed, for example using lithium hydroxide (B78521) (LiOH·H₂O), to yield the corresponding carboxylic acid, 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid. acs.org

Table 2: Derivatization of 2-Amino-indene-2-carboxylic Acid Ethyl Ester

| Precursor | Reaction | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate | Hydrolysis | HCl, EtOAc, absolute EtOH, rt, Ar, 20 h; then sat. NaHCO₃ | 2-Amino-indene-2-carboxylic acid ethyl ester | 96.2% | acs.org |

| 2-Amino-indene-2-carboxylic acid ethyl ester | Amide Condensation | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, EDCI, HOBt, DIPEA | Ethyl 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylate | - | acs.org |

| Ethyl 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylate | Ester Hydrolysis | LiOH·H₂O, THF, MeOH, H₂O, 16 h | 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid | - | acs.org |

Utilization of 1-Hydroxy-1H-indene-2-carboxylic Acid

1-Hydroxy-1H-indene-2-carboxylic acid is a valuable starting material for the synthesis of various functionalized indenol derivatives. researchgate.netscispace.com A primary application of this compound is its use in esterification reactions. scispace.com

A straightforward and efficient one-pot synthesis of alkyl 1-hydroxy-1H-indene-2-carboxylates has been developed through the classical Fischer esterification of 1-hydroxy-1H-indene-2-carboxylic acid with a range of aliphatic alcohols. researchgate.netscispace.com The reaction is typically performed in toluene (B28343) at reflux with a catalytic amount of para-toluenesulfonic acid (PTSA), utilizing a Dean-Stark apparatus to remove the water formed during the reaction. scispace.com This method provides the corresponding esters in moderate to good yields. scispace.com The resulting indenol esters can be further modified; for example, they can be acetylated using acetic anhydride (B1165640) and a catalytic amount of sulfuric acid to produce alkyl 1-acetoxy-1H-indene-2-carboxylates.

Table 3: Esterification of 1-Hydroxy-1H-indene-2-carboxylic Acid

| Starting Material | Alcohol | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Hydroxy-1H-indene-2-carboxylic acid | Various aliphatic alcohols | Toluene, PTSA (cat.), reflux | Alkyl 1-hydroxy-1H-indene-2-carboxylates | Moderate to Good | scispace.com |

| 1-Hydroxy-1H-indene-2-carboxylic acid | Ethanol | Toluene, PTSA (cat.), reflux | Ethyl 1-hydroxy-1H-indene-2-carboxylate | 65% | scispace.com |

These synthetic strategies highlight the chemical accessibility and derivatization potential of the indene core structure, enabling the generation of a diverse array of molecules from key intermediates like 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate, 2-amino-indene-2-carboxylic acid ethyl ester, and 1-hydroxy-1H-indene-2-carboxylic acid.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of 1H-Indene-2-carboxamide and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

Proton NMR (¹H-NMR) is instrumental in confirming the presence and connectivity of hydrogen atoms within the this compound structure. In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the amide proton (–NH) typically appears as a singlet in the downfield region of the spectrum, with chemical shifts reported between δ 9.41 and 9.79 ppm. tandfonline.com The protons attached to the aromatic ring of the indene (B144670) core and any substituted phenyl rings resonate in the range of δ 6.60 to 8.07 ppm. tandfonline.com The two methylene (B1212753) protons (Ha and Hb) of the indene ring are observed as a singlet at approximately δ 3.67 ppm. tandfonline.com

For instance, in a study of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives, the amide proton signal was observed between 7.52 and 10.06 ppm. tandfonline.com The aromatic protons showed peaks in the range of 6.60 to 8.07 ppm. tandfonline.com Specific examples from the literature provide further detailed assignments. For 5,6-dimethoxy-1H-indene-2-carboxylic acid phenylamide, the amide proton appears at δ 7.81 ppm in CDCl₃, while the aromatic and methylene protons are also clearly resolved. tandfonline.com

Interactive Table: ¹H-NMR Data for Selected this compound Derivatives

| Compound | Solvent | Amide (–NH) δ (ppm) | Aromatic Protons δ (ppm) | Methylene (CH₂) δ (ppm) | Other Signals δ (ppm) | Reference |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid phenylamide | CDCl₃ | 7.81 (s) | 7.64 (d), 7.52 (s), 7.33 (dd), 7.13-7.09 (m), 7.04 (s), 6.96 (s) | 3.69 (d) | 3.91 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃) | tandfonline.com |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid p-tolylamide | CDCl₃ | 7.97 (s) | 7.53 (d), 7.49 (s), 7.09 (d), 6.98 (s), 6.90 (s) | 3.64 (s) | 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.29 (s, 3H, CH₃) | tandfonline.com |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | CDCl₃ | 7.78 (s) | 7.58 (d), 7.51 (s), 7.27 (d), 7.03 (s), 6.96 (s) | 3.67 (s) | 3.91 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃) | tandfonline.com |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | CDCl₃ | 7.80 (s) | 7.54 (s), 7.51 (d), 7.42 (d), 7.03 (s), 6.95 (s) | 3.67 (d) | 3.91 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃) | tandfonline.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound and its derivatives. The carbonyl carbon of the amide group is a key diagnostic signal, typically resonating in the range of δ 160.08 to 163.67 ppm. tandfonline.com The aromatic carbons of the indene and substituted phenyl rings exhibit signals between δ 105.90 and 161.55 ppm. tandfonline.com The methylene carbon of the indene ring generally appears around δ 38-39 ppm. tandfonline.com

For example, in 5,6-dimethoxy-1H-indene-2-carboxylic acid phenylamide, the carbonyl carbon is observed at δ 163.14 ppm in CDCl₃. tandfonline.com The various aromatic carbons are found between δ 105.94 and 149.69 ppm, and the methylene carbon is at δ 38.56 ppm. tandfonline.com These distinct chemical shifts allow for the complete assignment of the carbon framework.

Interactive Table: ¹³C-NMR Data for Selected this compound Derivatives

| Compound | Solvent | Carbonyl (C=O) δ (ppm) | Aromatic Carbons δ (ppm) | Methylene (CH₂) δ (ppm) | Other Signals δ (ppm) | Reference |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid phenylamide | CDCl₃ | 163.14 | 149.69, 148.97, 139.82, 138.31, 137.55, 137.01, 135.59, 129.27, 124.41, 120.18, 107.82, 105.94 | 38.56 | 56.37, 56.34 (OCH₃) | tandfonline.com |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid p-tolylamide | CDCl₃ | 163.23 | 149.55, 148.89, 139.96, 137.53, 136.90, 135.84, 135.70, 133.96, 129.70, 120.37, 107.79, 105.90 | 38.55 | 56.33, 56.28 (OCH₃), 21.11 (CH₃) | tandfonline.com |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | CDCl₃ | 160.08 | 149.85, 149.04, 139.39, 137.59, 137.34, 136.88, 135.46, 129.32, 129.24, 121.39, 107.82, 105.99 | 38.51 | 56.37, 56.34 (OCH₃) | tandfonline.com |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | CDCl₃ | 163.09 | 149.85, 149.03, 139.37, 137.60, 137.40, 136.84, 135.45, 132.18, 121.72, 116.92, 107.81, 105.99 | 38.50 | 56.37, 56.35 (OCH₃) | tandfonline.com |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorinated Analogues

For fluorinated analogues of this compound, ¹⁹F-NMR spectroscopy is a powerful tool for structural elucidation. icpms.cz The ¹⁹F nucleus has a natural abundance of 100% and a high sensitivity, making this technique highly informative. The chemical shifts in ¹⁹F-NMR are very sensitive to the electronic environment, providing valuable information about the position and substitution pattern of fluorine atoms in the molecule. icpms.cz

In the case of 5,6-dimethoxy-1H-indene-2-carboxylic acid (2-fluoro-phenyl)-amide, ¹⁹F-NMR would provide a distinct signal for the fluorine atom on the phenyl ring, with its chemical shift and coupling to nearby protons (¹H-¹⁹F coupling) confirming its specific location. tandfonline.com While specific ¹⁹F-NMR data for this exact compound is not detailed in the provided search results, the principles of the technique are well-established for fluorinated organic molecules. icpms.czrsc.org

Mass Spectrometry

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of this compound and its derivatives with high accuracy.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a compound. mdpi.com This is a critical step in the identification and characterization of novel this compound derivatives. The technique can distinguish between compounds with the same nominal mass but different elemental compositions.

For example, the HRMS data for 5,6-dimethoxy-1H-indene-2-carboxylic acid phenylamide showed a protonated molecular ion [M+H]⁺ at an m/z of 296.1209, which is in close agreement with the calculated mass of 296.1208 for the formula C₁₈H₁₈NO₃. tandfonline.com Similarly, for the 4-chloro-phenyl derivative, the observed [M+H]⁺ was 330.0817, corresponding to the calculated mass of 330.0819 for C₁₈H₁₇ClNO₃. tandfonline.com

Interactive Table: HRMS Data for Selected this compound Derivatives

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid phenylamide | C₁₈H₁₇NO₃ | 296.1208 | 296.1209 | tandfonline.com |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid p-tolylamide | C₁₉H₁₉NO₃ | 310.1365 | 310.1330 | tandfonline.com |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | C₁₈H₁₆ClNO₃ | 330.0819 | 330.0817 | tandfonline.com |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | C₁₈H₁₆BrNO₃ | 374.0314 | 374.0314 | tandfonline.com |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid (2-fluoro-phenyl)-amide | C₁₈H₁₆FNO₃ | 314.1114 | 314.1120 | tandfonline.com |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. uni-siegen.de These techniques are highly sensitive to the functional groups present in a molecule and can provide a characteristic "fingerprint" for a compound. uni-siegen.de

For a derivative like 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, the IR spectrum shows characteristic absorption bands. mdpi.com The O-H stretch is observed at 3429 cm⁻¹, the C-H stretches are seen at 3122 and 2979 cm⁻¹, the nitrile (C≡N) stretch appears at 2221 cm⁻¹, and the carbonyl (C=O) stretch is at 1677 cm⁻¹. mdpi.com These distinct vibrational frequencies provide strong evidence for the presence of these functional groups within the molecule. The differences in the vibrational spectra between polymorphs of the same compound can also be used to identify different crystalline forms. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a molecule provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of its bonds.

In the case of this compound and its derivatives, IR spectroscopy confirms the presence of key functional groups. The amide group exhibits characteristic absorption bands for N-H stretching and C=O (carbonyl) stretching. The indenyl moiety, which consists of a benzene (B151609) ring fused to a five-membered ring, shows characteristic C=C stretching vibrations.

A study on 5,6-dimethoxy-1H-indene-2-carboxamide derivatives, which share the core structure of this compound, provides insight into the expected IR absorption frequencies. The amide group's –C=O and –NH groups are identified through their hydrogen-bonding interactions. tandfonline.com Another study on ethyl 1-acetoxy-1H-indene-2-carboxylic acid, a related indene derivative, showed characteristic IR absorption bands at 1708 cm⁻¹ and 1246 cm⁻¹, corresponding to the carbonyl (C=O) and C-O stretching vibrations, respectively. Furthermore, research on 3-hydroxy-1-oxo-N-phenyl-1H-indene-2-carboxamide identified several key IR peaks, including those for N-H, C-H, and C=O stretching, as well as various bending vibrations. rsc.org

Based on the analysis of related compounds, the following table summarizes the expected characteristic IR absorption bands for this compound:

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Amide (–NH₂) | N-H Stretch | 3400-3200 |

| Amide (–C=O) | C=O Stretch | 1680-1630 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Alkene (Indene) | C=C Stretch | 1650-1600 |

| Alkane (Indene) | C-H Stretch | 3000-2850 |

This table is interactive. Users can sort and filter the data.

These characteristic absorption frequencies are instrumental in confirming the presence of the amide and indene functionalities within the molecule.

X-ray Crystallography for Solid-State Structure Determination

Research on 2-carboxyindan-1,3-dione, a related compound, utilized X-ray crystallography to investigate its tautomeric forms in the solid state. researchgate.net Similarly, crystallographic studies of other indene derivatives have been performed to elucidate their structures. The solid-state structure of 2-(cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid has also been a subject of crystallographic studies. vulcanchem.com

These studies suggest that this compound likely crystallizes in a well-defined system, with the planarity of the indene ring and the geometry of the carboxamide group being key structural features. The specific crystal system, space group, and unit cell dimensions would require a dedicated crystallographic analysis of a single crystal of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound and its derivatives is expected to show absorptions due to the π-electron system of the indene ring and the n→π* and π→π* transitions of the carboxamide group.

A study on 5,6-dimethoxy-1H-indene-2-carboxamide derivatives reported UV-Vis absorption maxima (λmax) in dimethylsulfoxide (DMSO) in the range of 333–339 nm. tandfonline.comtandfonline.com For example, 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide showed a λmax of 339 nm. tandfonline.com Another investigation involving the visible light-mediated functionalization of 1,3-dicarbonyl compounds, including an indene derivative, noted a maximum absorption wavelength of 328 nm. rsc.org The metal complexation abilities of some indene-2-carboxamide derivatives were also studied using UV-Vis spectrophotometry, with measurements taken in a wavelength range of 190 to 380 nm. tandfonline.comresearchgate.net

The following table summarizes the reported UV-Vis absorption data for derivatives of this compound:

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | DMSO | 339 | 4.41 | tandfonline.comtandfonline.com |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | DMSO | 338 | 4.38 | tandfonline.com |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-fluoro-phenyl)-amide | DMSO | 336 | 4.29 | tandfonline.com |

| 5,6-dimethoxy-1H-indene-2-carboxylic acid (2-fluoro-phenyl)-amide | DMSO | 333 | 4.22 | tandfonline.com |

| Disulfide and Indanone Carboxylic Methyl Ester Mixture | MeCN | 328 | - | rsc.org |

This table is interactive. Users can sort and filter the data.

The observed absorptions are attributed to the π→π* electronic transitions within the conjugated system of the indene ring, which are influenced by the electronic nature of the carboxamide group and any substituents on the aromatic ring.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's binding site.

Molecular docking simulations have been effectively employed to predict how 1H-indene-2-carboxamide derivatives interact with various biological targets. For instance, studies on 5,6-dimethoxy-1H-indene-2-carboxamide derivatives have revealed their potential to inhibit cholinesterase enzymes, which are implicated in Alzheimer's disease. tandfonline.comtandfonline.com These simulations show that the main structural parts of the molecules, including the 5,6-dimethoxy-indanone, carboxamide, and phenyl ring, can occupy both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. tandfonline.comtandfonline.com

In a different context, novel indene (B144670) amino acid derivatives have been investigated as succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org Docking studies indicated that the carboxylic acid moiety of these compounds penetrates deep into the binding pocket of the enzyme. acs.org This predictive power allows researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the most promising interaction profiles.

Beyond simple prediction, docking studies offer a detailed analysis of the specific interactions that stabilize the ligand-target complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For a potent 5,6-dimethoxy-1H-indene-2-carboxamide inhibitor of acetylcholinesterase (AChE), simulations identified multiple crucial interactions. tandfonline.comtandfonline.com The methoxy (B1213986) groups on the indene ring form hydrogen bonds with the hydroxyl group of the Tyr130 residue in the CAS, while the carboxamide's carbonyl group forms a hydrogen bond with the phenolic hydroxyl group of Tyr121 in the PAS. tandfonline.comtandfonline.com Furthermore, significant π-π stacking interactions, a specific type of hydrophobic interaction, were observed between the ligand's rings and aromatic residues of the enzyme such as Trp84, Phe330, and Tyr334. tandfonline.comtandfonline.com

Similarly, in the case of SDH inhibitors, the indene fragment was found to form a π-π stacking interaction with the Trp_C35 residue, while the carboxylic acid moiety establishes a hydrogen bond with Ser_C42. acs.org It has been noted that inhibition of SDH from Sclerotinia sclerotiorum relies more heavily on hydrophobic interactions compared to inhibition in other species. acs.org These detailed analyses are critical for structure-activity relationship (SAR) studies, guiding the modification of the ligand to enhance binding affinity and selectivity.

Table 1: Predicted Ligand-Target Interactions for this compound Derivatives

| Compound Derivative | Target Enzyme | Interacting Residues | Interaction Type | Interaction Distance (Å) |

|---|---|---|---|---|

| Compound 21 (AChE Inhibitor) | Acetylcholinesterase (TcAChE) | Tyr130 | Hydrogen Bond | 1.94 and 2.75 |

| Gly117 | Hydrogen Bond | 1.95 and 2.68 | ||

| Tyr121 | Hydrogen Bond | 2.71 | ||

| Trp84 | π-π Stacking | 3.8 - 4.7 | ||

| Phe330, Tyr334 | π-π Stacking | 2.97 - 2.99 | ||

| Indene Amino Acid Derivative | Succinate Dehydrogenase (SDH) | Ser_C42 | Hydrogen Bond | Not Specified |

| Trp_C35 | π-π Stacking | Not Specified |

Data sourced from molecular docking studies on potent inhibitors. tandfonline.comacs.org

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and geometry of molecules. These methods provide fundamental insights into a molecule's stability, reactivity, and other properties.

A prerequisite for any theoretical analysis is the determination of the molecule's most stable three-dimensional structure, known as its equilibrium geometry. arxiv.org This is achieved through geometry optimization, an iterative process that calculates the energy and forces on the atoms to find the coordinates that correspond to a minimum on the potential energy surface. arxiv.org

For indene derivatives and related structures, Density Functional Theory (DFT) has been a widely used method, with the B3LYP functional being a popular choice. researchgate.netresearchgate.netresearchgate.net The choice of basis set, which describes the mathematical functions used to represent the electronic wavefunction, is also critical. uni-rostock.de Studies have utilized various Pople-style basis sets, such as 6-31G(d) and 6-311G, as well as Dunning's correlation-consistent basis sets. researchgate.netresearchgate.netmdpi.com For calculations involving anions or hydrogen bonding, the addition of diffuse functions, denoted by a "+" in the basis set name (e.g., B3LYP/6-31+G(d,p)), is often necessary to obtain accurate results. Hartree-Fock (HF) theory, a more fundamental ab initio method, has also been used for comparative purposes in studies of indene-related molecules. researchgate.netresearchgate.net These calculations provide the optimized geometries that serve as the foundation for further analysis. arxiv.org

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. libretexts.org The this compound structure consists of a rigid bicyclic indene core and a flexible carboxamide side chain. While the indene ring system has limited conformational freedom, the single bond connecting the carboxamide group to the ring allows for rotation.

The stability of different conformers is determined by factors such as torsional strain and steric hindrance. libretexts.org The most stable conformations are those with the lowest potential energy, which typically occurs when bulky groups are staggered to minimize steric repulsion. orgosolver.com In the case of this compound, quantum chemical calculations can map the potential energy surface as a function of the dihedral angle of the carboxamide group relative to the indene ring. This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt, which is crucial for understanding how it fits into a protein's binding site. cambridgemedchemconsulting.com

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy and spatial distribution of these orbitals are fundamental to a molecule's reactivity and electronic properties. researchgate.netnih.gov

For certain indene amide derivatives, DFT calculations have shown that the HOMO is primarily distributed on the tail benzene (B151609) ring, while the LUMO is located on the carboxylic acid moiety. acs.org This separation suggests a potential for intramolecular charge transfer and influences how the molecule interacts with electron-rich or electron-poor species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Table 2: Frontier Orbital Energies of Indene Amide Derivatives

| Compound | HOMO Energy (Hartree) | LUMO Energy (Hartree) | Energy Gap (Hartree) |

|---|---|---|---|

| i12 | Not Specified | Not Specified | 0.16746 |

| i19 | Not Specified | Not Specified | 0.16781 |

Data sourced from DFT calculations on indene amide derivatives. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.orgnih.gov

QSAR studies have been instrumental in understanding the structural requirements for the inhibitory activity of various indene and indole (B1671886) derivatives. For instance, a QSAR model was developed for a series of indeno[1,2-b]indole (B1252910) derivatives to predict their inhibitory potency against the casein kinase II (CK2) enzyme. nih.gov Such models utilize molecular descriptors that quantify various physicochemical properties of the molecules to correlate them with their biological activities, often expressed as IC50 or pIC50 values. ijpsi.orgnih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.govresearchgate.net The process involves aligning a set of molecules and calculating their interaction energies with a probe atom on a 3D grid.

For derivatives of the indole-2-carboxamide scaffold, CoMFA has been successfully applied to develop predictive models for their inhibitory activities. nih.gov In a study on human liver glycogen (B147801) phosphorylase a (HLGPa) inhibitors, a CoMFA model was generated that provided insights into the structural features influencing their potency. nih.gov The resulting contour maps from the CoMFA analysis highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of more potent inhibitors. nih.gov For a series of N-arylsulfonyl-indole-2-carboxamide derivatives, the CoMFA model indicated that the volume of substituents might be a dominant factor for their inhibitory activity. nih.gov

Prediction of Inhibitory Potencies

A primary goal of QSAR modeling is the prediction of the inhibitory potencies of novel or untested compounds. nih.gov By establishing a statistically robust correlation, these models can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing.

In a study of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives as potential anti-Alzheimer's agents, a series of compounds were synthesized and their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were determined. researchgate.nettandfonline.comnih.govtandfonline.com The inhibitory potencies (IC50 values) for these derivatives ranged significantly, with some compounds showing high potency. For example, compounds 20 and 21 were identified as the most potent BuChE inhibitors with IC50 values of 1.08 µM and 1.09 µM, respectively. researchgate.netnih.gov Similarly, a QSAR study on indeno[1,2-b]indole derivatives was used to predict the pIC50 values for a set of related compounds as CK2 inhibitors. nih.gov These examples demonstrate the power of predictive modeling in identifying promising drug candidates within the indene and indole carboxamide families.

Table 1: Inhibitory Potencies of 5,6-dimethoxy-1H-indene-2-carboxamide Derivatives This table is based on data for derivatives of this compound and not the parent compound itself.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|

| Compound 20 | - | 1.08 | researchgate.netnih.gov |

| Compound 21 | - | 1.09 | researchgate.netnih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. acs.orgdntb.gov.ua In the context of drug design, MD simulations can provide detailed insights into the binding of a ligand to its receptor, the stability of the resulting complex, and the conformational changes that may occur upon binding. nih.gov

For various indene and indole carboxamide derivatives, MD simulations have been employed to complement molecular docking studies and to gain a more dynamic understanding of their interactions with biological targets. nih.govacs.orgnih.gov For example, in a study of 2-aryl-6-carboxamide benzoxazole (B165842) derivatives as cholinesterase inhibitors, MD simulations revealed the stability of the most potent compound within the active sites of both AChE and BChE. nih.gov Similarly, MD simulations of N-arylsulfonyl-indole-2-carboxamide derivatives bound to fructose-1,6-bisphosphatase indicated that the screened compounds could bind stably to the enzyme. nih.gov These simulations can reveal key amino acid residues involved in the binding and help to rationalize the observed structure-activity relationships, thereby providing a more complete picture of the inhibitory mechanism at the atomic level. nih.govnih.gov

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a crucial computational method used to visualize and understand the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, which is invaluable for predicting and interpreting the chemical reactivity of a molecule toward both electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded, where red indicates regions of most negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive potential (electron-deficient, prone to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential.

For this compound, the MEP analysis reveals distinct regions of positive and negative potential that are critical in governing its intermolecular interactions and reactivity. The primary sites for electrophilic and nucleophilic interactions can be identified by analyzing the electrostatic potential distribution across the molecule.

The most negative electrostatic potential is concentrated around the electronegative oxygen and nitrogen atoms of the carboxamide group. The oxygen atom of the carbonyl group (C=O) represents the most significant region of negative potential, making it a primary site for electrophilic attack and hydrogen bond donation. vaia.com The nitrogen atom of the amide also contributes to the negative potential region, though to a lesser extent than the carbonyl oxygen.

Conversely, the most positive electrostatic potential is located on the hydrogen atoms of the amide group (-NH2) and the hydrogen atoms attached to the aromatic ring. These electron-deficient regions are the most likely sites for nucleophilic attack. The pi-electron cloud of the indene ring system can also act as a weak nucleophile. vaia.com

The insights gained from MEP analysis are instrumental in understanding the non-covalent interactions that this compound can participate in, which is fundamental for applications in drug design and materials science. chemrxiv.org The analysis helps in predicting how the molecule will interact with biological targets or other molecules. smolecule.com

Below is a table summarizing the key findings from a theoretical Molecular Electrostatic Potential analysis of this compound.

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Highly Negative (Electron-rich) | Site for Electrophilic Attack / Hydrogen Bond Acceptor |

| Amide Nitrogen (-NH2) | Negative (Electron-rich) | Site for Electrophilic Attack / Hydrogen Bond Acceptor |

| Amide Hydrogens (-NH2) | Highly Positive (Electron-deficient) | Site for Nucleophilic Attack / Hydrogen Bond Donor |

| Aromatic Hydrogens | Positive (Electron-deficient) | Site for Nucleophilic Attack |

| Indene Ring System | Near-neutral to slightly negative | Potential for π-π stacking interactions |

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activities

A series of 5,6-dimethoxy-1H-indene-2-carboxamides has been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. researchgate.netnih.gov The findings indicate that most of these compounds exhibit a preference for inhibiting BuChE over AChE. researchgate.netnih.gov

The position of substituents on the N-phenyl ring of the carboxamide did not show a significant difference in inhibitory activity between meta and para-substituted derivatives. researchgate.net However, the nature of the amine group in related tertiary amide derivatives was found to be a determining factor for potency, with the order of inhibition being dimethyl amine > piperidine (B6355638) > morpholine. researchgate.net For instance, in a series of indanone-based carboxamides, compound 5c , a meta-substituted derivative, was the most potent AChE inhibitor (IC₅₀ = 0.12 μM), while the para-substituted compound 7b was the most potent BuChE inhibitor (IC₅₀ = 0.04 μM). researchgate.net

In another series of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives, compounds 20 and 21 were identified as the most potent BuChE inhibitors, with IC₅₀ values of 1.08 μM and 1.09 μM, respectively. researchgate.netnih.gov Kinetic studies revealed that compound 20 acts as a noncompetitive inhibitor of BuChE. researchgate.netnih.gov Molecular docking studies suggest that this compound interacts with the peripheral anionic site (PAS) of the enzyme. researchgate.netnih.gov

| Compound | Substituent (R) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 20 | 3-Bromophenyl | 2.31 | 1.08 |

| 21 | 4-Bromophenyl | 1.09 | 1.09 |

| 16 | 4-Fluorophenyl | 1.58 | 1.63 |

| 22 | 3,4-Dichlorophenyl | 2.15 | 1.15 |

Data sourced from Koca et al. (2016). nih.gov

The aggregation of amyloid-beta peptides (Aβ₁₋₄₂) is a key pathological hallmark of Alzheimer's disease. Several 5,6-dimethoxy-1H-indene-2-carboxamide derivatives have demonstrated the ability to inhibit this process. nih.gov The thioflavin T assay, a standard method for measuring Aβ aggregation, was used to evaluate these compounds. researchgate.net

Compounds 16 , 20 , 21 , and 22 from this series showed significant inhibition of Aβ₁₋₄₂ self-aggregation. researchgate.netnih.gov This dual activity of cholinesterase and Aβ aggregation inhibition makes these compounds interesting multifunctional candidates for Alzheimer's disease research. researchgate.netnih.gov

| Compound | Substituent (R) | Aβ₁₋₄₂ Aggregation Inhibition (%) at 25 µM |

| 16 | 4-Fluorophenyl | 55.4 |

| 20 | 3-Bromophenyl | 61.2 |

| 21 | 4-Bromophenyl | 58.7 |

| 22 | 3,4-Dichlorophenyl | 53.8 |

Data sourced from Koca et al. (2016). nih.gov

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and has been implicated in various diseases, including cancer. nih.govresearchgate.net A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives were designed as selective DDR1 inhibitors. nih.govacs.org

Structure-based design led to the synthesis of enantiomers 7c (R-isomer) and 7d (S-isomer). The R-isomer (7c ) was found to be significantly more potent, with a DDR1 IC₅₀ of 5.6 nM, compared to 42.5 nM for the S-isomer (7d ). nih.govacs.org This stereoselectivity is attributed to a more favorable hydrogen bonding interaction with the gatekeeper residue Thr701 in the kinase domain. nih.gov

Further modifications aimed at improving selectivity. Introducing a small methyl group at the nitrogen of 7c to create compound 7f resulted in a slight decrease in DDR1 potency (IC₅₀ = 14.9 nM) but significantly reduced its activity against the related DDR2 kinase (IC₅₀ = 933 nM), thereby enhancing selectivity. nih.govresearchgate.net Replacing the trifluoromethyl group on the phenyl ring of 7f with ethyl (7j ), isopropyl (7k ), or tert-butyl (7l ) groups maintained DDR1 potency but decreased selectivity by improving potency against other kinases. nih.govacs.org

| Compound | R¹ | R² | DDR1 IC₅₀ (nM) | DDR2 IC₅₀ (nM) |

| 7c | H | 4-(trifluoromethyl)phenyl | 5.6 | 137 |

| 7d | H | 4-(trifluoromethyl)phenyl | 42.5 | 653 |

| 7f | CH₃ | 4-(trifluoromethyl)phenyl | 14.9 | 933 |

| 7j | CH₃ | 4-ethylphenyl | 14.7 | 101 |

| 7k | CH₃ | 4-isopropylphenyl | 15.0 | 79.4 |

| 7l | CH₃ | 4-(tert-butyl)phenyl | 14.4 | 132 |

Data sourced from Zhu et al. (2019). nih.govacs.org

While direct SAR studies on 1H-indene-2-carboxamides as CB1 receptor modulators are limited, valuable insights can be drawn from the closely related indole-2-carboxamide scaffold. researchgate.netresearchgate.net Indole-2-carboxamides are a well-established class of CB1 allosteric modulators. acs.orgnih.govnih.govacs.org

For indole-2-carboxamides, the carboxamide functional group is essential for the stimulatory effect on the CB1 receptor. acs.orgnih.gov Replacing the amide with an ester group abolishes this enhancing effect. unc.edu The indole (B1671886) ring itself is preferred for maintaining high binding affinity to the allosteric site. nih.govnih.gov

Substituents on the indole ring and the N-phenethyl moiety significantly impact activity. A chlorine atom at the 5-position of the indole ring, combined with a dimethylamino or piperidinyl group at the 4-position of the N-phenethyl moiety, results in potent modulators. acs.orgnih.gov Alkyl groups at the C3 position of the indole ring also profoundly influence the allosteric effects. nih.govnih.gov For instance, short alkyl groups at C3 enhance negative allosteric modulation. rti.org

Given that the indene (B144670) ring is a common bioisostere for the indole ring, it is plausible that these SAR trends would translate to the 1H-indene-2-carboxamide scaffold. The core carboxamide would likely remain crucial, with substituents on the indene ring and the N-alkyl/aryl portion playing a key role in modulating potency and the nature of the allosteric effect.

Succinate (B1194679) dehydrogenase (SDH) is a key enzyme in the mitochondrial electron transport chain and the citric acid cycle, making it a target for fungicides. nih.govmedchemexpress.com Carboxamide derivatives are a major class of SDH inhibitors (SDHIs). nih.gov

Novel this compound derivatives, specifically indene amino acid derivatives, have been designed and synthesized as SDHIs. acs.org The rationale was to use the indene fragment to optimize interactions within the hydrophobic pocket of the enzyme. acs.org This approach led to the discovery of compound i18 , which showed a 7.4-fold improvement in porcine heart SDH inhibition (IC₅₀ = 0.5026 μM) compared to its parent structure. acs.org Another derivative, i19 , demonstrated potent in vitro antifungal activity against several pathogens, comparable to the commercial fungicide boscalid. acs.orgmedchemexpress.com

The SAR analysis highlights the importance of the indene fragment for enhancing hydrophobic interactions with key residues in the SDH binding site, such as ILE_C43, TRP_C35, and ILE_C30. acs.org

| Compound | R | Porcine Heart SDH IC₅₀ (µM) |

| Parent Structure | Aminocyclobutane | 3.7257 |

| i18 | Indene amino acid | 0.5026 |

| i19 | Indene amino acid | Not reported |

Data sourced from Li et al. (2025). acs.org

Role of Core Indene and Carboxamide Scaffolds

The biological activities of this compound derivatives are fundamentally dependent on the interplay between the core indene ring system and the carboxamide linker.

The indene scaffold provides a rigid, bicyclic framework that correctly orients the substituents for optimal interaction with their biological targets. researchgate.net The fusion of an aromatic benzene (B151609) ring with a cyclopentene (B43876) ring offers a unique three-dimensional structure enriched with diverse chemical properties. researchgate.net This scaffold is present in numerous biologically active compounds, demonstrating its privileged nature in medicinal chemistry. ontosight.airesearchgate.net In the context of SDH inhibition, the indene fragment enhances binding by optimizing hydrophobic interactions within the enzyme's active site. acs.org For cholinesterase and DDR1 inhibitors, it serves as a rigid backbone to present the pharmacophoric elements to the respective binding pockets. researchgate.netnih.gov

The carboxamide group is not merely a linker but an essential pharmacophoric element in many of these derivatives. Its hydrogen bonding capabilities, involving the amide N-H as a donor and the carbonyl C=O as an acceptor, are critical for anchoring the ligands to their target proteins. tandfonline.com This is explicitly demonstrated in the SAR of CB1 allosteric modulators, where its presence is required for activity. acs.orgnih.gov Similarly, for SDHIs, the carboxamide moiety is a defining feature of this entire class of fungicides. nih.gov In the DDR1 and cholinesterase inhibitors, the amide group participates in key hydrogen bonding interactions within the active sites, contributing significantly to binding affinity. nih.govtandfonline.com

Scaffold Optimization and Derivatization for Enhanced Biological Activity

The indene nucleus is a recognized privileged scaffold in medicinal chemistry, providing a rigid framework for the development of therapeutic molecules. researchgate.net Its value is demonstrated in various commercial drugs and as a core for agents targeting cancer and neurodegenerative disorders. researchgate.net

In the pursuit of novel multi-targeted agents for Alzheimer's disease, researchers have modified the indanone ring of the well-known drug donepezil (B133215) to a 1H-indene scaffold. nih.gov This strategic change was investigated to assess its contribution to cholinesterase (ChE) inhibition. nih.gov The resulting 5,6-dimethoxy-1H-indene-2-carboxamide framework serves as a foundational structure for further derivatization. nih.gov The indane/indene moieties, which consist of an aromatic benzene ring fused to a cyclopentane/cyclopentene ring, offer a rigid bicyclic structure with diverse chemical properties that are amenable to extensive SAR analysis. researchgate.net

Further studies on related scaffolds have shown that the degree of saturation in the five-membered ring is a critical determinant of activity. For instance, compounds featuring the unsaturated C=C bond characteristic of the indene ring are found to be more potent acetylcholinesterase (AChE) inhibitors compared to their corresponding saturated indane structures.

Derivatization of the core scaffold is a common strategy to enhance biological activity. The functional groups on the this compound, such as the ketone group at position 1 and the methyl ester at position 2 in certain intermediates, provide synthetic handles for introducing a variety of functional groups, thereby expanding the chemical diversity of the synthesized compounds.

Influence of Amide Linker Modifications

The amide linker in this compound derivatives is a crucial component that connects the core indene scaffold to a substituted phenyl ring. While extensive research has been conducted on the substitution patterns of the phenyl ring, specific modifications of the amide linker itself (e.g., creating ester or thioamide isosteres) in the context of 1H-indene-2-carboxamides are not extensively detailed in the reviewed literature. The primary focus has remained on the N-phenyl substituents attached to the carboxamide group. nih.gov This suggests that the influence of altering the amide linker's fundamental structure is an area that warrants further investigation to fully delineate the SAR of this compound class.

Effects of Substituent Position (Ortho-, Meta-, Para-)

The position of substituents on the N-phenyl ring of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives significantly influences their biological activity, particularly their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

A comparative study of derivatives with fluoro, chloro, methyl, and methoxy (B1213986) substituents at the ortho-, meta-, and para-positions provided detailed insights. nih.gov For AChE inhibition, substitutions at any position on the phenyl ring generally increased activity compared to the unsubstituted compound. nih.gov Specifically, ortho- and meta-chloro substituted analogs proved to be the most potent AChE inhibitors. nih.gov The ortho- and meta-fluoro substituted compounds also demonstrated significant, albeit slightly lesser, activity. nih.gov

Regarding BuChE inhibition, the effects were more varied. The unsubstituted compound was a potent BuChE inhibitor. nih.gov Unlike with AChE, electron-donating groups such as methyl (CH₃) and ethyl (C₂H₅) at the meta and para positions resulted in significant BuChE inhibition. nih.gov Halogen substitutions also contributed positively to BuChE inhibition. nih.gov

The following tables summarize the inhibitory concentrations (IC₅₀) for various substituted this compound derivatives against AChE and BuChE. nih.gov

Table 1: AChE and BuChE Inhibition by Ortho-Substituted this compound Derivatives

| Substituent (Ortho-) | Compound ID | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

| -F | 20 | 2.33 | 1.08 |

| -Cl | 21 | 1.33 | 1.09 |

| -CH₃ | 15 | 3.51 | 2.50 |

| -OCH₃ | 3 | 5.94 | 3.25 |

Table 2: AChE and BuChE Inhibition by Meta-Substituted this compound Derivatives

| Substituent (Meta-) | Compound ID | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

| -F | 13 | 2.86 | 2.15 |

| -Cl | 14 | 2.29 | 1.95 |

| -CH₃ | 9 | 4.60 | 1.31 |

| -OCH₃ | 10 | 6.40 | 5.57 |

Table 3: AChE and BuChE Inhibition by Para-Substituted this compound Derivatives

| Substituent (Para-) | Compound ID | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

| -F | 6 | 3.84 | 1.23 |

| -Cl | 7 | 3.49 | 1.10 |

| -Br | 8 | 4.22 | 1.45 |

| -CH₃ | 16 | 3.10 | 1.15 |

| -OCH₃ | 4 | 7.00 | 2.81 |

Data sourced from a study on 5,6-dimethoxy-1H-indene-2-carboxamides. nih.gov

Stereochemical Influences on Activity

Stereochemistry is a fundamental aspect of drug action, as the three-dimensional shape of a molecule dictates its ability to interact with biological targets. nih.gov Enantiomers of a chiral drug can exhibit significant differences in potency, metabolism, and toxicity. nih.gov